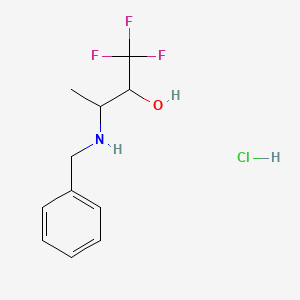

![molecular formula C9H12O3 B2456020 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 936803-80-4](/img/structure/B2456020.png)

5-Oxobicyclo[2.2.2]octane-2-carboxylic acid

Übersicht

Beschreibung

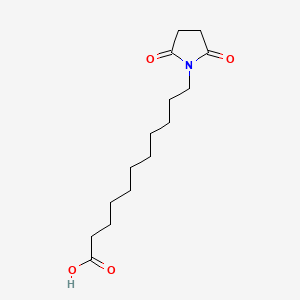

“5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound with the molecular formula C9H12O3 . It is related to 2-oxabicyclo[2.2.2]octane, which has been identified as a new bioisostere of the phenyl ring . This compound is incorporated into the structure of drugs like Imatinib and Vorinostat .

Synthesis Analysis

The synthesis of related compounds involves a key step of iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The synthesis of bicyclo[2.2.2]octane-1-carboxylates has been achieved under metal-free conditions .Molecular Structure Analysis

The molecular structure of “5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” can be represented by the InChI code:InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12) .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Applications

One application involves the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from related compounds. These derivatives serve as efficient chiral auxiliaries in asymmetric syntheses, specifically in Michael-type reactions, demonstrating the compound's utility in facilitating the creation of enantiomerically enriched products (Martens & Lübben, 1991).

Chiral Building Blocks for Amino Acids

Another study highlights its use as a chiral building block in the preparation of new δ-sugar amino acids. These amino acids mimic dipeptide structures and hold potential for accessing new peptidomimetics with restricted conformations, showcasing the compound's versatility in peptide synthesis (Defant et al., 2011).

Molecular Structure and Crystallography

Research on the molecular structure of related chiral cyclic amino acid esters through X-ray diffraction analysis provides insights into the stereochemical properties of these compounds, further underscoring the importance of "5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid" derivatives in structural biology and chemistry (Moriguchi et al., 2014).

Ligand Synthesis for Catalytic Reactions

The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands from related compounds and their application in rhodium-catalyzed asymmetric 1,4-addition reactions demonstrate the compound's utility in creating high-performance catalysts for organic synthesis, achieving high enantioselectivity (Otomaru et al., 2005).

Materials Science Applications

In materials science, derivatives of "5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid" have been used to synthesize soluble and colorless polyimides with excellent thermal stability, illustrating the compound's potential in creating new polymers and materials with desirable properties (Matsumoto & Kurosaki, 1997).

Zukünftige Richtungen

The future directions for “5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” and related compounds could involve further exploration of their potential as bioisosteres in drug discovery . The development of enantioselective approaches to bicyclo[2.2.2]octanes remains an attractive yet challenging arena .

Eigenschaften

IUPAC Name |

5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXZWOLIRWSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)C1CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

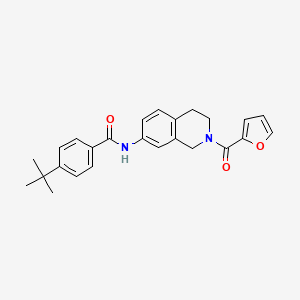

![2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)

![3,5-difluoro-N-[(oxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2455938.png)

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)

![8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2455942.png)

![2-Chloro-N-[2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2455944.png)

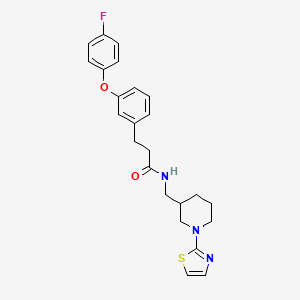

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455945.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-4-fluorobenzamide](/img/structure/B2455951.png)

![rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis](/img/structure/B2455957.png)

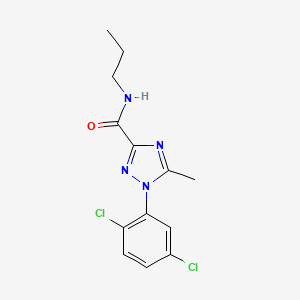

![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)